molecular formula C19H27N5O3 B2667321 5-[5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine CAS No. 1251705-38-0

5-[5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine

Cat. No. B2667321
M. Wt: 373.457
InChI Key: NTHYQXQCKCNRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of the related compound, 1,4-Dioxa-8-azaspiro[4.5]decane, includes a spirocyclic structure with two oxygen atoms and one nitrogen atom in the ring . The exact molecular structure of the requested compound would likely be more complex due to the additional functional groups present.

Scientific Research Applications

Removal of Carcinogenic Compounds

5-[5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine has been studied in the context of removing carcinogenic compounds like azo dyes and aromatic amines. Research by Akceylan, Bahadir, and Yılmaz (2009) found that a derivative of 1,4-dioxa-8-azaspiro[4.5]decane effectively removes carcinogenic azo dyes, indicating its potential in water purification and environmental protection (Akceylan et al., 2009).

Chemical Synthesis and Reactions

The compound has been explored in chemical syntheses and reactions. Koszytkowska-Stawińska, Gębarowski, and Sas (2004) demonstrated its use in the acylation of 8,8-Pentamethylene-2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-Oxide, highlighting its utility in creating diverse chemical structures (Koszytkowska-Stawińska et al., 2004). Additionally, Andreae, Schmitz, Wulf, and Schulz (1992) investigated its reactivity with C-H-acidic compounds, contributing to the field of organic chemistry and synthesis (Andreae et al., 1992).

Pharmaceutical Research

In the realm of pharmaceutical research, the compound and its derivatives have been evaluated for potential medicinal applications. For instance, Brubaker and Colley (1986) synthesized derivatives for evaluation as dopamine agonists, which could have implications for treating neurological disorders (Brubaker & Colley, 1986).

Antiviral and Antimicrobial Potential

Recent studies have also focused on the antiviral and antimicrobial potential of derivatives of this compound. Apaydın, Cesur, Stevaert, Naesens, and Cesur (2019) synthesized derivatives showing activity against human coronavirus, suggesting potential applications in antiviral drug development (Apaydın et al., 2019). Similarly, compounds with 1,4-dioxa-8-azaspiro[4.5]decane structure have been explored for their antimicrobial properties, as demonstrated by Srivastava, Gaikwad, Haq, Sinha, and Katti (2005), who evaluated their effectiveness as antimycobacterial agents (Srivastava et al., 2005).

properties

IUPAC Name

5-[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-3-24(4-2)16-6-5-15(13-20-16)18-21-17(27-22-18)14-23-9-7-19(8-10-23)25-11-12-26-19/h5-6,13H,3-4,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHYQXQCKCNRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine

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